cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 736136-24-6
Cat. No.: VC2281393
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-24-6 |
|---|---|
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | 4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O3/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19) |
| Standard InChI Key | LCZMCICIEVFITO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2CCC(CC2)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
Identification and Nomenclature
cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is definitively identified by its unique CAS registry number 735270-23-2, which serves as a universal identifier for this specific chemical entity . The compound's IUPAC name is 4-(2,5-dimethylbenzoyl)cyclohexanecarboxylic acid, which precisely describes its structural composition . Several synonyms exist for this compound in chemical databases and literature, including the simplified notation of "cis-4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid" and the more systematic "Cyclohexanecarboxylic acid, 4-(2,5-dimethylbenzoyl)-, cis-" . These alternative nomenclatures facilitate cross-referencing across different chemical databases and research publications.
Structural Composition
The molecular formula of this compound is C16H20O3, indicating its composition of 16 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . With a precise molecular weight of 260.33 g/mol, this mid-sized organic molecule contains multiple functional groups that contribute to its chemical properties and potential reactivity . The structure features a cyclohexane ring in a chair conformation with a carboxylic acid group (-COOH) at position 1 and a benzoyl group at position 4, with both substituents oriented in a cis configuration relative to each other. The benzoyl group is further modified with methyl substituents at positions 2 and 5 of the aromatic ring, creating a specific pattern of substitution that distinguishes this compound from its structural isomers.
Structural Identifiers
For computational and database purposes, the compound is represented by several standardized identifiers. The InChI code for the compound is 1S/C16H20O3/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19)/t12-,13+ . This string encodes the complete structural information including stereochemistry in a machine-readable format. The InChI key, a shortened fixed-length representation derived from the InChI, is LCZMCICIEVFITO-BETUJISGSA-N . Additional identifiers include the MDL number MFCD01311325, which is a proprietary identification system often used in chemical databases and inventory management systems .
Physical and Chemical Properties
Functional Group Analysis
The compound contains three key functional groups that define its chemical behavior: a carboxylic acid group, a ketone linkage, and an aromatic ring with methyl substituents. The carboxylic acid functionality (position 1 of the cyclohexane ring) imparts acidic properties to the molecule, enabling it to participate in acid-base reactions, esterification, and salt formation. The ketone group connecting the cyclohexane ring to the aromatic portion serves as a potential site for nucleophilic addition reactions and may participate in reduction reactions. The dimethyl-substituted benzene ring provides a site for potential electrophilic aromatic substitution reactions, though the methyl groups at positions 2 and 5 will influence both the reactivity and regioselectivity of such transformations.
Stereochemistry
A defining characteristic of this compound is its cis stereochemistry, indicating that the carboxylic acid and benzoyl groups are positioned on the same face of the cyclohexane ring. This stereochemical arrangement is crucial for understanding the compound's three-dimensional structure and potential interactions with other molecules. The cis configuration may influence the compound's physical properties, including crystal packing, solubility, and reaction kinetics, differentiating it from its trans isomer. The stereochemistry is specified in both the systematic name and the structural identifiers, emphasizing its importance in uniquely defining this chemical entity.
Structural Comparison and Relationship to Analogues
Isomeric Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume